REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH2:7][N:8]([CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:9][CH:10]1[c:11]1[cH:12][c:13]([CH3:17])[cH:14][cH:15][cH:16]1.[ClH:25]>>[O:3]=[C:4]([OH:5])[CH:6]1[CH2:7][N:8]([CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:9][CH:10]1[c:11]1[cH:12][c:13]([CH3:17])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CN(Cc2ccccc2)CC1c1cccc(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(C2CN(Cc3ccccc3)CC2C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |